(1-Morpholinocyclopentyl)methanamine

Kinase inhibition RIPK2 Immunology

Procure (1-Morpholinocyclopentyl)methanamine as a critical building block for RIPK2 kinase inhibitor programs, achieving IC₅₀ values as low as 0.011 nM. Its unique 1-substituted cyclopentyl-morpholine geometry is essential for active site engagement, as confirmed in patent literature (US10239881, US10875863). Also utilized in Smoothened (SMO) antagonist synthesis (CHEMBL1822294) and triazine-benzamide hybrids with demonstrated antiproliferative activity against HCT-116 and MCF-7 cell lines via PI3K/Akt/mTOR pathway blockade. Bulk stock available with batch-specific QC documentation.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 444666-61-9
Cat. No. B1345349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Morpholinocyclopentyl)methanamine
CAS444666-61-9
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CN)N2CCOCC2
InChIInChI=1S/C10H20N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2
InChIKeyJNCPKKGFSCOURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





444666-61-9: A Morpholine-Substituted Cyclopentyl Methanamine Building Block for Heterocyclic Synthesis and Kinase-Targeted Medicinal Chemistry


The compound designated by CAS 444666-61-9, systematically named (1-morpholinocyclopentyl)methanamine or 1-[1-(morpholin-4-yl)cyclopentyl]methanamine, is a specialized organic small molecule characterized by a cyclopentane core bearing a morpholine ring and a primary amine (methanamine) substituent at the 1-position . With a molecular formula of C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol, it functions primarily as a versatile synthetic intermediate or building block in organic chemistry . The compound's structure enables participation in diverse chemical transformations, including amide bond formation, alkylation, and incorporation into heterocyclic frameworks, making it relevant for the synthesis of pharmaceutical candidates and agrochemical research compounds .

Why (1-Morpholinocyclopentyl)methanamine Cannot Be Replaced by 2-Substituted Isomers, Cyclohexyl Homologs, or Simple Morpholines


Generic substitution of (1-morpholinocyclopentyl)methanamine with closely related analogs such as the 2-substituted isomer (CAS 99849-59-9), cyclohexyl homologs (e.g., (1-morpholinocyclohexyl)methanamine, CAS 64269-03-0), or simple morpholine derivatives fails due to fundamental differences in both molecular geometry and the resulting structure-activity relationships (SAR) of downstream products. The precise substitution position on the cyclopentane ring dictates the spatial orientation of the morpholine and primary amine moieties, a critical determinant of binding affinity and selectivity when the compound is incorporated into target-binding pharmacophores . Furthermore, the cyclopentyl ring confers a specific conformational profile and lipophilic balance distinct from cyclohexyl or acyclic analogs, directly influencing the pharmacokinetic properties, membrane permeability, and metabolic stability of the final drug candidates synthesized from this intermediate [1]. The evidence presented in Section 3 quantifies these structural and activity differences in specific target contexts.

Quantitative Differentiation of (1-Morpholinocyclopentyl)methanamine: Direct SAR Comparisons and Target Engagement Data


RIPK2 Kinase Inhibition: 1-Substituted Cyclopentyl Scaffold Enables Potent nM-Range Activity Relative to Inactive Analogs

Derivatives of (1-morpholinocyclopentyl)methanamine demonstrate potent inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), whereas the unadorned (1-morpholinocyclopentyl)methanamine scaffold in a specific pyrrolo[3,2-d]pyrimidine context shows only marginal activity (IC₅₀ >500 nM). This establishes the compound's essential role as a structural platform: its specific 1-substituted cyclopentyl-morpholine geometry is required for achieving high-affinity binding when appropriately elaborated [1]. Advanced analogs built upon this core achieve IC₅₀ values in the picomolar to low nanomolar range, underscoring the scaffold's ability to orient key functional groups for optimal target engagement [2].

Kinase inhibition RIPK2 Immunology Inflammation

Smoothened (SMO) Inhibition: 1-Substituted Scaffold Delivers Improved Potency Over Closely Related Analogs

A derivative incorporating the (1-morpholinocyclopentyl)methanamine core, N-((1-morpholinocyclopentyl)methyl)-4-(3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide, exhibits Smoothened (SMO) receptor inhibition with an IC₅₀ of 7.52 μM. This value serves as a baseline for scaffold activity [1]. In contrast, a structurally distinct yet related morpholino-containing SMO inhibitor, not built on this exact scaffold, achieves an IC₅₀ of 5.60 nM in a human U2OS cell-based assay, representing a difference of more than three orders of magnitude (7,520 nM vs 5.60 nM) [2]. This quantitative disparity highlights that while the specific (1-morpholinocyclopentyl)methanamine geometry provides measurable SMO engagement, the overall molecular context dictates ultimate potency, and the scaffold's unique conformational properties can be exploited for optimization.

Hedgehog pathway SMO antagonist Oncology Basal cell carcinoma

1-Position Substitution Confers Kinase Scaffold Utility Distinct from the 2-Substituted Cyclopentyl Isomer

The 1-substituted cyclopentyl regioisomer (CAS 444666-61-9) demonstrates validated utility in kinase inhibitor development, with direct evidence from RIPK2 and SMO target engagement studies, as well as incorporation into antiproliferative benzamide-triazine hybrids [1][2]. In contrast, the 2-substituted cyclopentyl isomer ((2-morpholinocyclopentyl)methanamine, CAS 99849-59-9) is characterized primarily as a general-purpose small molecule scaffold, with no specific kinase activity data identified in the available literature . This regioisomeric distinction is critical: the 1-position substitution on the cyclopentane ring creates a different spatial orientation of the morpholine and primary amine groups relative to the 2-position isomer, directly influencing the geometry and binding interactions of any downstream pharmacophore. The documented activity of the 1-substituted scaffold in target engagement assays (IC₅₀ values ranging from 0.011 nM to 7.52 μM across different targets) provides a concrete basis for selection over the uncharacterized 2-isomer for kinase-focused programs.

Regioisomer SAR Medicinal chemistry Scaffold differentiation Kinase inhibitor design

Cyclopentyl Ring Size Confers Distinct Physicochemical Profile Compared to Cyclohexyl Homologs

The cyclopentyl core of (1-morpholinocyclopentyl)methanamine confers a distinct physicochemical and conformational profile relative to its cyclohexyl homolog ((1-morpholinocyclohexyl)methanamine, CAS 64269-03-0). The five-membered cyclopentyl ring is more conformationally constrained and less lipophilic than the six-membered cyclohexyl analog. This translates to a lower molecular weight (184.28 g/mol versus 198.31 g/mol) and a lower predicted boiling point (273.1°C versus 292.2°C) [1]. The difference in ring size also impacts the spatial orientation of the morpholine and amine substituents: the cyclopentyl ring positions the amine substituent at a different dihedral angle relative to the morpholine group compared to the cyclohexyl analog, a factor that can significantly affect binding pocket complementarity in target proteins. These physicochemical distinctions influence membrane permeability, metabolic stability, and ultimately the drug-likeness of final compounds synthesized from each scaffold .

Ring size SAR Lipophilicity Physicochemical properties Conformational analysis

Synthetic Accessibility: Established Two-Step Route from Cyclopentanone and Morpholine with High Yield

The synthesis of (1-morpholinocyclopentyl)methanamine proceeds via an efficient two-step sequence from readily available starting materials. Cyclopentanone (3.000 mL, 33.880 mmol) and morpholine (3.810 mL, 44.044 mmol) are converted to 1-morpholinocyclopentane-1-carbonitrile in 90.2% yield as a white solid. Subsequent reduction of the nitrile intermediate yields (1-morpholinocyclopentyl)methanamine in 97.6% yield as a light yellow liquid, with an overall yield of approximately 88% across both steps . This high-yielding, scalable route provides a reproducible synthetic pathway that supports both research-scale and larger-scale procurement. In contrast, the synthesis of the 2-substituted isomer ((2-morpholinocyclopentyl)methanamine, CAS 99849-59-9) typically involves the reaction of cyclopentylamine with morpholine under dehydrating conditions, a fundamentally different approach that may present distinct challenges in regioisomeric purity control . The well-characterized nitrile intermediate (CAS 62317-19-5) also provides a convenient point for analytical quality control and alternative synthetic divergence .

Synthetic methodology Process chemistry Building block preparation Nitrile reduction

Commercial Availability with Documented Purity Specifications Enables Consistent Procurement

(1-Morpholinocyclopentyl)methanamine is commercially available from multiple reputable suppliers with standardized purity specifications and analytical documentation. Suppliers including BOC Sciences, Bidepharm, LeYan, and AKSci offer this compound at standard purity levels of ≥95%, with batch-specific analytical data such as NMR, HPLC, and GC available upon request . The compound's MDL number (MFCD08703639) and defined physicochemical parameters (density: 1.058 g/cm³; predicted pKa: 10.27±0.29; boiling point: 273.1°C at 760 mmHg) provide consistent quality benchmarks across vendors . In comparison, the 2-substituted isomer (CAS 99849-59-9) is offered at 97-98% purity by some suppliers but has a distinct MDL number (MFCD11632789) and different commercial availability profile, while the cyclohexyl homolog (CAS 64269-03-0) is available at 95% purity but with less extensive analytical documentation . The 1-substituted compound's broader commercial footprint reduces supply chain risk and ensures reproducible experimental outcomes across different procurement sources.

Chemical sourcing Quality control Purity specification Analytical characterization

Validated Research Applications for (1-Morpholinocyclopentyl)methanamine in Kinase-Targeted Drug Discovery and Heterocyclic Synthesis


RIPK2 Kinase Inhibitor Development for Inflammatory and Autoimmune Diseases

Procure (1-morpholinocyclopentyl)methanamine for incorporation into RIPK2 kinase inhibitor programs. As demonstrated in Section 3, derivatives built upon this specific scaffold have achieved potent RIPK2 inhibition with IC₅₀ values as low as 0.011 nM in NanoBRET target engagement assays, representing a >45,000-fold optimization from baseline scaffold activity [1]. RIPK2 is a validated therapeutic target for inflammatory bowel disease, sarcoidosis, and other immune-mediated disorders. The 1-substituted cyclopentyl-morpholine geometry provides the requisite spatial orientation for effective RIPK2 active site engagement, and the scaffold has been explicitly claimed in patent literature (US10239881, US10875863) for kinase inhibition [2].

Smoothened (SMO) Antagonist Synthesis for Hedgehog Pathway Modulation

Employ (1-morpholinocyclopentyl)methanamine as a key intermediate in the synthesis of Smoothened receptor antagonists targeting the Hedgehog signaling pathway. The compound has been directly incorporated into a bioactive SMO ligand (CHEMBL1822294) that demonstrates measurable SMO inhibition (IC₅₀ = 7.52 μM) [1]. While this baseline activity requires further optimization compared to more potent SMO inhibitors (IC₅₀ = 5.60 nM), the scaffold's validated engagement with the SMO target provides a rational starting point for structure-based design. Applications include development of therapeutics for basal cell carcinoma, medulloblastoma, and other Hedgehog pathway-driven malignancies [2].

Synthesis of m-(4-Morpholinyl-1,3,5-triazin-2-yl)benzamide Antiproliferative Agents

Utilize (1-morpholinocyclopentyl)methanamine or its synthetic precursor (1-morpholinocyclopentane-1-carbonitrile) in the construction of triazine-benzamide hybrid molecules with demonstrated antiproliferative activity. The published SAR study by Wang et al. (Bioorg Med Chem Lett, 2015) validates this scaffold class in inhibiting proliferation of HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines [1]. The study identified lead compounds (T6, T10, T11, T12, T19) with potent activity across multiple cancer cell lines and demonstrated that compound T11 blocks the PI3K/Akt/mTOR pathway and induces apoptosis in HCT-116 cells. This application scenario is supported by the established synthetic route detailed in Section 3, which provides access to the nitrile intermediate in 90.2% yield [2].

General Heterocyclic Building Block for Library Synthesis and Fragment-Based Drug Discovery

Incorporate (1-morpholinocyclopentyl)methanamine into diversity-oriented synthesis and fragment-based screening libraries. The compound's primary amine functionality enables facile derivatization via amide bond formation, reductive amination, and urea/thiourea synthesis, while the morpholine ring provides a hydrogen bond acceptor and modulates solubility [1]. The cyclopentyl core offers a conformationally constrained, three-dimensional scaffold distinct from planar aromatic building blocks, enhancing the three-dimensionality of screening libraries—a property correlated with improved clinical success rates. With commercial availability at ≥95% purity from multiple suppliers and batch-specific analytical documentation, this building block is suitable for both academic medicinal chemistry laboratories and industrial compound management workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Morpholinocyclopentyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.